molecular formula C19H19F3N2O4 B2363248 6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide CAS No. 2034241-97-7

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

Cat. No. B2363248
CAS RN: 2034241-97-7
M. Wt: 396.366
InChI Key: GUUZWYYHSINGKY-UHFFFAOYSA-N
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Description

The compound contains a nicotinamide group, a tetrahydro-2H-pyran-4-yl methoxy group, and a 2-(trifluoromethoxy)phenyl group. Nicotinamide is a form of vitamin B3 and is used in many biological processes. The tetrahydro-2H-pyran-4-yl group is a type of ether that is often used in organic chemistry as a protecting group. The trifluoromethoxyphenyl group is a type of aryl ether that can contribute to the lipophilicity and metabolic stability of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the ether and amide groups could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group in nicotinamide is typically quite stable but can be hydrolyzed under certain conditions. The ether groups might be susceptible to reactions with strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and ether could increase its solubility in polar solvents. The compound’s stability could be influenced by the presence of the tetrahydro-2H-pyran ring .

Scientific Research Applications

Applications in Biochemical Research and Drug Development

  • Nicotinamide Derivatives Utilization : Research on nicotinamide derivatives, including compounds structurally related to the chemical , reveals their active roles against conditions like pellagra and their metabolic processing within mammals. Such compounds have been shown to undergo transformations into active metabolites, indicating their potential utility in exploring metabolic pathways and therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

  • Antineoplastic Activities : The synthesis of certain nicotinamide analogs has demonstrated moderate activity against specific cancer models, such as lymphoid leukemia and carcinoma in rats. This suggests the utility of the compound's framework in the development of new antineoplastic agents (Ross, 1967).

  • Diversity-Oriented Synthesis for Biological Screening : The creation of diverse tetrahydropyrans for screening against biological targets underscores the importance of compounds with similar backbones in drug discovery. This approach allows for the rapid identification of bioactive molecules, contributing to the development of novel therapeutics (Zaware et al., 2011).

  • Antiprotozoal Activity : Studies have identified nicotinamide analogs with significant activity against protozoal infections, providing a basis for the development of new treatments for diseases like trypanosomiasis and malaria. Such research indicates the potential of structurally related compounds in addressing neglected tropical diseases (Ismail et al., 2003).

  • Inhibitory Effects on Fungal Strains : Nicotinamide derivatives have been explored for their antifungal properties, particularly in agricultural contexts to protect crops from fungal pathogens. This research area could lead to the development of safer, more effective fungicides and contribute to food security (Liu et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a nicotinamide group, it’s possible that this compound could interact with enzymes or receptors that recognize this moiety .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. It could also involve exploring modifications to its structure to improve its properties .

properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-4-2-1-3-15(16)24-18(25)14-5-6-17(23-11-14)27-12-13-7-9-26-10-8-13/h1-6,11,13H,7-10,12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUZWYYHSINGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide

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